6-Chloropurine riboside-5-O-monophosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT is a synthetic nucleotide analogue. It is structurally similar to adenosine-5’-O-monophosphate, with the amino group in position 6 of the adenine nucleobase replaced by chlorine. This compound is known for its role as a cytokinin nucleotide and its potential anticancer activity both in vitro and in vivo .
Vorbereitungsmethoden
The synthesis of 6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT typically involves the reaction of 6-chloropurine ribonucleoside with phosphorylating agents under controlled conditions. The process includes:
Starting Material: 6-chloropurine ribonucleoside.
Phosphorylation: The ribonucleoside is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Purification: The product is purified through crystallization or lyophilization to obtain the sodium salt form.
Analyse Chemischer Reaktionen
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT has several scientific research applications:
Chemistry: Used as a reactive analogue of adenosine-5’-O-monophosphate for modification studies.
Biology: Acts as a cytokinin nucleotide, influencing cell growth and differentiation.
Medicine: Exhibits potential anticancer activity, making it a candidate for cancer research.
Industry: Utilized in the synthesis of various nucleotide analogues for research and development
Wirkmechanismus
The mechanism of action of 6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT involves its interaction with specific enzymes and molecular targets:
Enzyme Inhibition: It inhibits enzymes such as amidophosphoribosyltransferase and inosine-5’-monophosphate dehydrogenase, affecting nucleotide biosynthesis.
Cell Regulation: By mimicking natural nucleotides, it interferes with cellular processes, leading to altered cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT can be compared with other nucleotide analogues:
Adenosine-5’-O-monophosphate (5’-AMP): The primary difference is the substitution of the amino group with chlorine.
Inosine-5’-monophosphate (IMP): Similar in structure but lacks the chlorine substitution.
6-Mercaptopurine Riboside-5’-Monophosphate: Another analogue with a sulfur substitution instead of chlorine.
These comparisons highlight the unique properties of 6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT, particularly its reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C10H10ClN4Na2O6P |
---|---|
Molekulargewicht |
394.61 g/mol |
IUPAC-Name |
disodium;[(2S,4R,5R)-5-(6-chloropurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H12ClN4O6P.2Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19;;/h3-6,10,16H,1-2H2,(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,10+;;/m0../s1 |
InChI-Schlüssel |
DWGPNPXVLGQCFV-VYRQYAIQSA-L |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3Cl)COP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN=C3Cl)COP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.